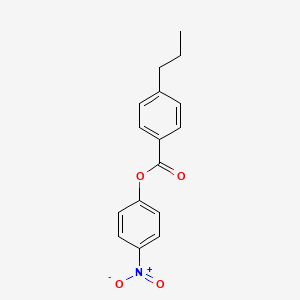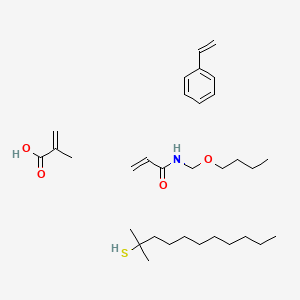![molecular formula C14H11N3OS B14484505 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole CAS No. 65902-55-8](/img/structure/B14484505.png)
2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking a 4-methoxyphenyl group to a benzothiazole ring. This compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C14H11N3OS, and it has a molecular weight of 269.32 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole typically involves an azo-coupling reaction. This reaction is carried out by diazotizing 4-methoxyaniline to form 4-methoxybenzenediazonium chloride, which is then coupled with 2-aminobenzothiazole under acidic conditions . The reaction is usually performed in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and acidic conditions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mecanismo De Acción
The mechanism of action of 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The benzothiazole ring can also participate in binding interactions with proteins and enzymes, affecting their activity and function .
Comparación Con Compuestos Similares
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
- 2-[(4-Hydroxyphenyl)diazenyl]benzoic acid
- Para red (paranitraniline red)
Comparison: 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole is unique due to its benzothiazole ring, which imparts distinct chemical and biological properties. Compared to similar azo compounds, it exhibits different reactivity and binding characteristics, making it valuable in specific applications such as dyeing and biological staining .
Propiedades
Número CAS |
65902-55-8 |
|---|---|
Fórmula molecular |
C14H11N3OS |
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
1,3-benzothiazol-2-yl-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C14H11N3OS/c1-18-11-8-6-10(7-9-11)16-17-14-15-12-4-2-3-5-13(12)19-14/h2-9H,1H3 |
Clave InChI |
NRVSZQNOWLXCIM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


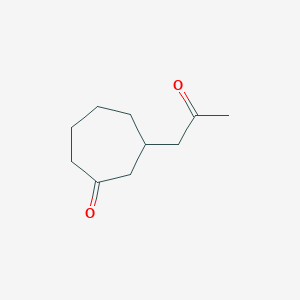
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
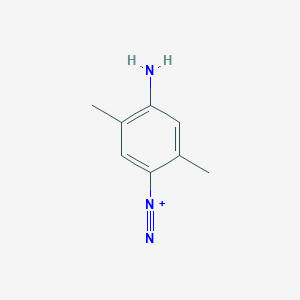
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
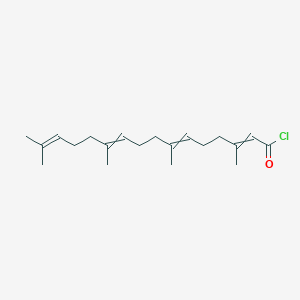
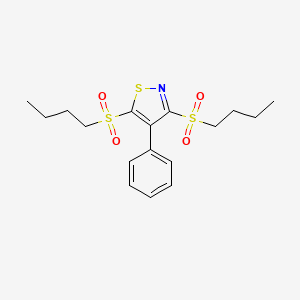
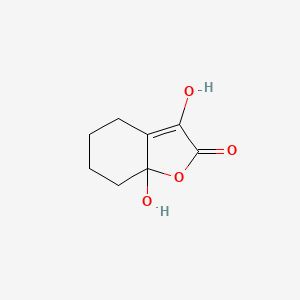
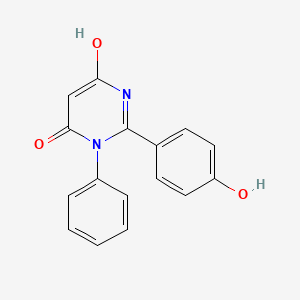
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)



